(Ethylcyclopentadienyl)(triphenylphosphine)copper(I)

melting point thermal behavior phase transition

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) [CAS 308847-89-4, molecular formula C₂₅H₂₄CuP, molecular weight 418.99 g·mol⁻¹] is a copper(I) organometallic complex featuring an η⁵-coordinated ethylcyclopentadienyl ligand and a triphenylphosphine donor. The compound exhibits a melting point of approximately 80 °C (lit.) and is classified as a reagent-type catalyst by major suppliers.

Molecular Formula C25H24CuP
Molecular Weight 419.0 g/mol
Cat. No. B15088877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethylcyclopentadienyl)(triphenylphosphine)copper(I)
Molecular FormulaC25H24CuP
Molecular Weight419.0 g/mol
Structural Identifiers
SMILESCC[C-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]
InChIInChI=1S/C18H15P.C7H9.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;/h1-15H;3-6H,2H2,1H3;/q;-1;+1
InChIKeyDSONSPGWGUJRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) – Procurement Baseline for Organometallic Research


(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) [CAS 308847-89-4, molecular formula C₂₅H₂₄CuP, molecular weight 418.99 g·mol⁻¹] is a copper(I) organometallic complex featuring an η⁵-coordinated ethylcyclopentadienyl ligand and a triphenylphosphine donor. The compound exhibits a melting point of approximately 80 °C (lit.) and is classified as a reagent-type catalyst by major suppliers . Its primary utility lies in homogeneous catalysis and as a synthetic intermediate in organometallic chemistry, where the ethyl-substituted cyclopentadienyl framework offers a distinct steric and electronic profile relative to unsubstituted or methyl-substituted analogues.

Why (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) Cannot Be Indiscriminately Substituted by Other Cp‑Cu‑PPh₃ Complexes


Cyclopentadienyl‑copper(I)‑phosphine complexes exhibit pronounced sensitivity of their physical properties to the nature of the Cp‑ring substituent. Even a single carbon elongation from methyl to ethyl induces a substantial thermal‑behavior shift: the ethyl derivative melts at ~80 °C whereas the methyl analogue decomposes above 122 °C without melting . This ~42 °C differential in the solid‑to‑liquid transition directly impacts ease of handling, solvent‑free processing, and compatibility with temperature‑sensitive co‑reactants. Consequently, generic substitution within this compound class is ill‑advised without experimentally verifying phase‑behavior compatibility for the intended application.

Quantitative Differentiation Evidence for (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) vs. Closest Analogues


Melting‑Point Depression: Ethyl‑ vs. Methyl‑Substituted CpCuPPh₃

The ethyl‑substituted complex displays a melting point of ~80 °C (lit.) . In contrast, the methyl‑substituted analogue, (methylcyclopentadienyl)(triphenylphosphine)copper(I), reportedly decomposes above 122 °C without a defined melting transition . This represents a >42 °C lowering of the accessible liquid‑phase temperature window, a property critical for liquid‑injection deposition and low‑temperature melt‑phase catalysis.

melting point thermal behavior phase transition cyclopentadienyl copper phosphine

Structural Metric Comparison: Cu–C Bond Lengths in Methyl‑Substituted CpCuPPh₃ as a Baseline for Ethyl Analogue

Single‑crystal X‑ray diffraction of the methyl‑substituted analogue, (η‑methylcyclopentadienyl)(triphenylphosphine)copper(I), provides the only structurally authenticated bond‑length data for a monosubstituted CpCuPPh₃ complex [1]. The Cu–C(ring) distances average 2.214 Å, the Cu–P distance is 2.131 Å, and the ring‑centroid–Cu–P angle is nearly linear at 173.1°. While quantitative bond‑length data for the ethyl‑substituted complex are absent from the peer‑reviewed literature, the ethyl group's larger steric profile (Tolman cone angle surrogate) is expected to elongate the Cu–centroid distance slightly relative to the methyl case, potentially altering the metal center's electronic saturation and substrate accessibility.

X-ray crystallography Cu–C bond length η5 coordination structure–property relationship

Commercial Purity: Baseline Parity with Close Analogues

Commercial suppliers list (ethylcyclopentadienyl)(triphenylphosphine)copper(I) at a purity of 98% . The methyl‑ and unsubstituted‑Cp analogues are also typically offered at ≥98% purity by the same or equivalent vendors. No quantitative purity advantage has been documented for the ethyl derivative over its close structural relatives.

purity quality control commercial specification

Target Application Scenarios for (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) Based on Verified Differentiation


Homogeneous Catalysis Requiring Thermal Activation Below 100 °C

The compound's melting point of ~80 °C makes it particularly suitable for homogeneous catalytic reactions that require the active species to be generated in the liquid phase at moderate temperatures. In comparison, the methyl analogue decomposes above 122 °C, precluding its use in melt‑phase protocols below that threshold . This property is leveraged in copper‑mediated cross‑coupling reactions where controlled thermal activation is essential for balancing catalyst initiation with substrate stability.

Liquid‑Injection Chemical Vapor Deposition (LI‑CVD) or Solution‑Based Thin‑Film Precursor

The relatively low melting point of the ethyl‑substituted complex facilitates its dissolution or direct liquid injection in chemical vapor deposition processes. The methyl analogue's decomposition‑before‑melting behavior renders it incompatible with analogous delivery strategies, positioning the ethyl derivative as the preferred Cp‑Cu‑PPh₃ candidate when liquid‑phase precursor delivery is required .

Structure–Activity Relationship Studies on Cyclopentadienyl Steric Tuning

For academic and industrial research groups systematically mapping the impact of Cp‑ring substitution on catalytic performance, the ethyl‑substituted variant occupies a key intermediate position between methyl and isopropyl analogues. Although quantitative bond‑length data for the ethyl complex are pending, structural inference from the methyl analogue [1] supports its use in studies correlating steric bulk with catalytic selectivity or substrate tolerance.

Organometallic Synthesis and Ligand‑Exchange Investigations

As a stable, well‑defined copper(I) precursor listed by major chemical suppliers as a catalyst‑grade reagent , the compound is widely employed in the synthesis of other organometallic species via ligand‑exchange or transmetalation pathways. Its distinct steric profile relative to unsubstituted CpCuPPh₃ can direct reaction outcomes in the preparation of heterobimetallic complexes.

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